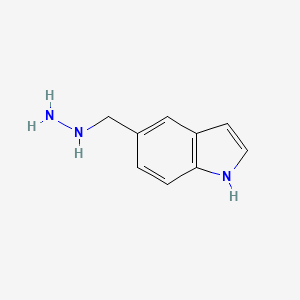

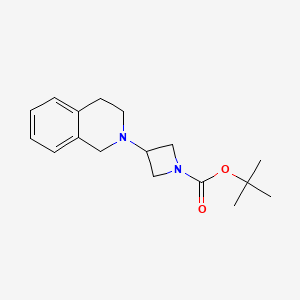

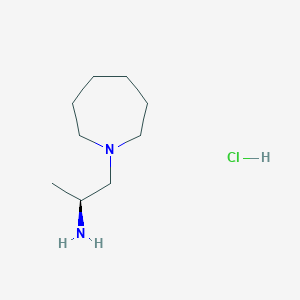

tert-Butyl 3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate

Übersicht

Beschreibung

This would typically include the compound’s systematic name, its common name if applicable, and its structural formula.

Synthesis Analysis

This would involve a detailed explanation of the methods used to synthesize the compound, including the starting materials, the type of reactions involved, the conditions under which the reactions are carried out, and the yield of the product.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis

This would involve a discussion of the reactions that the compound undergoes, including the reagents and conditions for each reaction, and the mechanism of each reaction.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Wissenschaftliche Forschungsanwendungen

Tert-Butyl 3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate as a tert-Butoxycarbonylation Reagent : A novel tert-butoxycarbonylation reagent, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been utilized for the tert-butoxycarbonylation of acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids in the absence of a base. This reaction proceeds chemoselectively in high yield under mild conditions (Saito, Ouchi, & Takahata, 2006).

Synthesis of Heterocyclic Compounds : The compound has been applied in the synthesis of isoquinoline heterocycles. In a study, 3,4-Dihydroisoquinoline carboxylate underwent a smooth annulation with various substrates to afford isoquinoline heterocycles, which offers an expedient access towards certain medicinally important isoquinoline heterocycles and relevant natural alkaloids, such as berberine and erythrina types (Li & Yang, 2005).

Cascade Recyclization Reactions : The tert-butyl compound has been used in cascade reactions for the formation of complex heterocyclic systems. For instance, the treatment of tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates with alkyl lithiums led to the formation of tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates (Ivanov, 2020).

Total Synthesis of Complex Molecules : This compound has been used in the total synthesis of complex molecules such as 3-amino-3-deoxy-D-altrose and its derivatives. The synthetic approach involved using ethyl and tert-butyl azidoformate in key steps (Nativi, Reymond, & Vogel, 1989).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling the compound.

Zukünftige Richtungen

This would involve a discussion of potential future research directions, such as new synthetic methods, new reactions, or new applications of the compound.

I hope this general information is helpful. For specific information on “tert-Butyl 3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate”, I would recommend consulting scientific literature or a chemical database. Please note that handling chemical substances should always be done by trained professionals following appropriate safety protocols.

Eigenschaften

IUPAC Name |

tert-butyl 3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-11-15(12-19)18-9-8-13-6-4-5-7-14(13)10-18/h4-7,15H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNOYLAUJRXXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N2CCC3=CC=CC=C3C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-Bromo-2-nitrophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415986.png)

![4-(3-Bromo-2-formylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415987.png)

![4-(2-Formylpyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415990.png)

![4-(4-Bromopyridin-3-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B1415992.png)

amine](/img/structure/B1415999.png)

amine](/img/structure/B1416000.png)